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Kallikrein-4 (155-169)

Cat. No.: B1575160
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Description

Kallikrein-4 (KLK4) is a trypsin-like serine protease belonging to the human tissue kallikrein family. KLK4 is a genetically regulated enzyme with diverse physiological and pathological roles, making it a significant subject of scientific investigation . It is predominantly expressed in the prostate and is secreted into seminal plasma, where it is believed to activate other kallikreins, such as KLK3 (PSA), in a cascading network that leads to semen liquefaction . Beyond its role in reproductive physiology, KLK4 is critically imperative for normal tooth enamel formation, with mutations in the KLK4 gene known to cause the hereditary disease amelogenesis imperfecta, characterized by fragile teeth . From a pathological perspective, KLK4 is clinically relevant as a biomarker in oncology. It is distinctly overexpressed in the early stages of prostate cancer and is also upregulated in ovarian cancer . Research indicates that KLK4 can activate pro-uPA (urokinase-type plasminogen activator), an action that may modulate cancer cell invasion and metastasis . The enzyme's activity is subject to complex regulation; it is synthesized as an inactive zymogen and is uniquely activated by metalloproteinase-mediated cleavage . Furthermore, its enzymatic activity can be inhibited by micromolar concentrations of Zinc (Zn²⁺) ions, which interact with a specific binding site involving His25 and Glu77 to modulate the active site . Structural studies, including crystal structures of KLK4 in complex with inhibitors, have provided key insights into its mechanism of action and are guiding the rational design of selective inhibitors . The peptide fragment "Kallikrein-4 (155-169)" corresponds to a specific region of the mature KLK4 protein. This sequence is part of the canonical serine protease structure and may be involved in substrate recognition or other protein-protein interactions. This research-grade peptide is intended for use as an antigen, for epitope mapping, or for functional studies to further elucidate the biology of KLK4. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

sequence

LLANGRMPTVLQCVN

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Kallikrein-4 (155-169)

Origin of Product

United States

Molecular Biology and Genetics of Klk4

KLK4 Gene Structure and Transcriptional Regulation

Exon-Intron Organization and Conservation

The human Kallikrein-4 (KLK4) gene is a member of the kallikrein-related peptidase gene family, located in a cluster on chromosome 19q13.4. wikipedia.orgd-nb.info This gene family represents the largest contiguous cluster of proteases in the human genome. d-nb.info The KLK4 gene itself spans approximately 4.38 kilobases (kb) of genomic DNA. atlasgeneticsoncology.org

Like other members of the human kallikrein family, the KLK4 gene exhibits a conserved genomic structure. d-nb.infonih.govutoronto.ca It is composed of five coding exons and four intervening introns. atlasgeneticsoncology.orgnih.govresearchgate.net This exon-intron organization is a shared characteristic among the 15 human kallikrein genes, which also show similarities in the lengths of their coding exons and conserved intron phases. d-nb.infonih.gov The start and stop codons for translation, as well as the codons for the catalytic triad (B1167595) residues essential for protease function, are also conserved. nih.gov

Table 1: Exon and Intron Details of the Human KLK4 Gene

FeatureDescription
Number of Exons 5
Number of Introns 4
Genomic Location Chromosome 19q13.4
Total Span ~4.38 kb
Conservation High degree of structural conservation within the kallikrein family and across mammalian species.

Hormonal Regulation of KLK4 Expression (e.g., androgens, estrogens, progestins)

The expression of KLK4 is well-documented to be under the control of steroid hormones, a characteristic shared with many other kallikrein family members. wikipedia.orgoup.comoup.com This hormonal regulation is a key aspect of its physiological and pathological roles, particularly in hormone-dependent cancers like prostate and breast cancer. atlasgeneticsoncology.orgaacrjournals.org

Androgens: In prostate cancer cells, KLK4 expression is upregulated by androgens. atlasgeneticsoncology.orgresearchgate.net For instance, treatment of the LNCaP prostate cancer cell line with the synthetic androgen R1881 resulted in a significant increase in KLK4 mRNA levels. aacrjournals.orgaacrjournals.org This androgen-induced upregulation can be blocked by the androgen receptor antagonist bicalutamide, indicating that the regulation is mediated through the androgen receptor. aacrjournals.org However, as mentioned previously, the regulation by androgens appears to be indirect, as the androgen receptor does not seem to bind directly to the known putative ARE in the KLK4 promoter. aacrjournals.orgaacrjournals.org

Progestins and Estrogens: In breast cancer cells, KLK4 expression is regulated by progesterone (B1679170). aacrjournals.org In T47D breast cancer cells, which are positive for the progesterone receptor, progesterone treatment leads to an increase in KLK4 mRNA. aacrjournals.orgaacrjournals.org This effect is mediated by the direct binding of the progesterone receptor to a progesterone response element in the KLK4 promoter. aacrjournals.orgaacrjournals.org The progesterone antagonist RU486 can attenuate this response. aacrjournals.org Furthermore, KLK4 has been shown to be upregulated by the synthetic progestin norgestrel (B7790687) in BT-474 breast cancer cells. aacrjournals.orgaacrjournals.org In the KLE human endometrial cancer cell line, both estrogen and progesterone have been shown to upregulate KLK4. atlasgeneticsoncology.org

Table 2: Hormonal Regulation of KLK4 Expression in Cancer Cell Lines

HormoneCell LineEffect on KLK4 ExpressionReceptor Involved
Androgens (e.g., R1881) LNCaP (Prostate Cancer)Upregulation aacrjournals.orgaacrjournals.orgAndrogen Receptor (AR) aacrjournals.org
Progesterone T47D (Breast Cancer)Upregulation aacrjournals.orgaacrjournals.orgProgesterone Receptor (PR) aacrjournals.orgaacrjournals.org
Estrogen KLE (Endometrial Cancer)Upregulation atlasgeneticsoncology.orgEstrogen Receptor (ER)
Progestins (e.g., norgestrel) BT-474 (Breast Cancer)Upregulation aacrjournals.orgaacrjournals.orgProgesterone Receptor (PR)

Epigenetic Regulation Mechanisms (e.g., DNA methylation, microRNAs)

Beyond direct transcriptional control by transcription factors, the expression of KLK4 is also subject to epigenetic regulation, which includes mechanisms like DNA methylation and post-transcriptional regulation by microRNAs (miRNAs). researchgate.netnih.gov These epigenetic modifications can play a significant role in the dysregulation of KLK4 expression observed in various diseases, including cancer. researchgate.netnih.gov

DNA Methylation: DNA methylation is a key epigenetic mechanism that can influence gene expression. Studies have shown that DNA methylation plays a role in regulating the expression of kallikrein-related peptidase genes. researchgate.netresearchgate.net For instance, treatment of prostate cancer cell lines with a demethylating agent, 5-aza-2'-deoxycytidine, led to an increased expression of KLK6 and KLK10, establishing that DNA methylation is involved in silencing these genes. researchgate.net While direct evidence for KLK4 methylation is still emerging, the broader context of the kallikrein locus suggests it is a likely mechanism of regulation. researchgate.netscholaris.ca

MicroRNAs (miRNAs): MicroRNAs are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression. nih.gov Several miRNAs have been predicted to target KLK genes, and their dysregulation has been observed in cancers where KLKs are also aberrantly expressed. researchgate.net For example, miR-378 has been shown to target KLK4 in oral squamous carcinoma cells, repressing their proliferation and inducing apoptosis. nih.gov Another study demonstrated that miR-3162-5p can regulate the expression of KLK2, KLK3, and KLK4 in LNCaP prostate cancer cells. researchgate.net These findings highlight the importance of miRNA-mediated regulation in controlling KLK4 expression and its downstream effects. researchgate.netnih.gov

Alternative Splicing and Isoform Diversity of KLK4 Transcripts

The KLK4 gene undergoes alternative splicing, a process that generates multiple distinct mRNA transcripts from a single gene, thereby increasing the diversity of the proteome. bioscientifica.comnih.gov Several alternative transcripts of KLK4 have been identified, leading to the potential production of different protein isoforms with varied functions. atlasgeneticsoncology.orgbioscientifica.comresearchgate.net

At least three alternative transcription start sites (TSSs) have been identified for the KLK4 gene, contributing to the generation of transcript variants. atlasgeneticsoncology.org In total, at least nine KLK4 variant transcripts have been described. atlasgeneticsoncology.org These variants can arise from the use of different TSSs, deletions in the 5' untranslated region (UTR), skipping of exon 4, or the inclusion of parts of introns. atlasgeneticsoncology.org

One of the most significant alternative splicing events for KLK4 results in a transcript that lacks exon 1. bioscientifica.com This leads to the production of a truncated protein isoform, designated hK4-205, which is missing the N-terminal signal peptide and pro-region found in the full-length protein, hK4-254. bioscientifica.com This has important functional consequences, as the full-length, secreted form (hK4-254) is found in the cytoplasm, while the truncated form (hK4-205) is localized to the nucleus. bioscientifica.com The expression levels of these truncated KLK4 transcripts, but not the full-length version, appear to be regulated by androgens in LNCaP cells. bioscientifica.com

The existence of these isoforms with different subcellular localizations and regulatory mechanisms suggests that they may have distinct biological roles. bioscientifica.com A comprehensive review of alternative splicing in the kallikrein gene family identified 82 different transcript forms for all 15 kallikrein genes, with the potential to produce 56 different protein isoforms. nih.gov For the kallikrein locus as a whole, exon skipping is the most common type of alternative splicing event. nih.gov

Table 3: Major KLK4 Isoforms and Their Characteristics

Isoform NameTranscript OriginProtein Size (amino acids)Subcellular LocalizationKey Features
hK4-254 (Full-length) Includes all 5 exons254Cytoplasmic / Secreted bioscientifica.comContains signal peptide and pro-region; secreted from the cell. atlasgeneticsoncology.orgbioscientifica.com
hK4-205 (Truncated) Lacks exon 1205Nuclear bioscientifica.comMissing N-terminal signal peptide and pro-region; androgen-regulated expression. bioscientifica.com

Genetic Polymorphisms and their Association with KLK4 Expression and Activity

Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), are common variations in the DNA sequence that can influence gene expression and protein function. d-nb.info The KLK gene locus is known to harbor numerous SNPs, some of which have been associated with susceptibility to various diseases, including cancer. d-nb.infoahajournals.org

Several studies have investigated the association of KLK4 polymorphisms with different conditions. In the context of dental health, specific SNPs in the KLK4 gene have been linked to an increased risk of dental caries. nih.gov A case-control study found that the SNPs rs198968 and rs2242670 in KLK4 were associated with dental caries in primary teeth, while rs2235091, rs2242670, and rs2978642 were associated with caries in permanent teeth. nih.gov Although these SNPs are located in intronic regions and their direct functional impact is not yet fully understood, their association suggests a role for KLK4 variants in the development of dental caries. nih.gov

In the context of cancer, while much of the focus on KLK polymorphisms has been on KLK3 (PSA), the entire locus, including KLK4, is considered a region of interest for cancer susceptibility. d-nb.info The presence of numerous SNPs within the KLK locus, with over 4,300 polymorphisms identified, highlights the genetic variability in this region. d-nb.info While specific functional SNPs in KLK4 that directly alter its expression or activity in cancer are still under investigation, the close proximity and linkage disequilibrium with other functionally important KLK SNPs make it a gene of continued interest in genetic association studies. ahajournals.org

Klk4 Protein Biochemistry and Structural Biology

KLK4 Protein Synthesis and Post-Translational Modification

Pre-pro-enzyme Processing and Zymogen Activation

Like other members of the kallikrein family, KLK4 is synthesized as an inactive pre-pro-enzyme. nih.gov This precursor undergoes a series of processing steps to become a mature, active enzyme. The "pre" portion, an N-terminal signal peptide, directs the protein for secretion out of the cell and is cleaved off during this process. nih.gov The remaining "pro-enzyme" or zymogen, known as pro-KLK4, requires further proteolytic cleavage to become active. nih.govnih.gov

Unlike most other kallikreins that are activated by trypsin-like cleavage after a basic amino acid (arginine or lysine), the activation of pro-KLK4 is distinct. nih.govnih.gov The final residue of its propeptide is a glutamine, meaning it cannot be activated by trypsin-like enzymes. nih.gov Instead, metalloproteinases are involved in its activation. nih.gov In vitro studies have demonstrated that thermolysin and matrix metalloproteinase-20 (MMP-20) can activate pro-KLK4. nih.govaminer.orguq.edu.au This activation involves the removal of the propeptide, which allows for a critical conformational change. The newly formed N-terminus then forms a salt bridge with the side chain of Asp194, a crucial interaction for stabilizing the active site and enabling enzymatic activity. nih.govnih.gov

Glycosylation Patterns and their Impact on KLK4 Activity

KLK4 is a glycosylated protein, and this post-translational modification plays a significant role in its function and stability. nih.govnih.gov N-linked glycosylation, the attachment of oligosaccharides to asparagine residues, has been identified in KLK4. nih.govuniprot.orguniprot.org Pig and mouse KLK4 have three potential N-glycosylation sites. nih.gov The N-glycans found on KLK4 can be of the complex diantennary or triantennary type and may be further modified with sialic acid residues. uniprot.orguniprot.org

Glycosylation has been shown to influence the physicochemical properties of proteins, including their stability, solubility, and protection from proteolytic degradation. nih.gov For porcine KLK4, deglycosylation leads to a loss of activity, even though the glycosylation sites are located on the opposite side of the enzyme from the active site. nih.gov Studies comparing glycosylated and non-glycosylated forms of KLKs have indicated that N-glycans can stabilize the proteases and alter their activation profiles and enzymatic activity. jenabioscience.comresearchgate.net The presence of multiple bands for KLK4 on SDS-PAGE is likely due to variations in glycosylation. nih.gov

Active Site Architecture and Catalytic Triad (B1167595) of KLK4

As a serine protease, the catalytic activity of KLK4 relies on a highly conserved active site architecture centered around a catalytic triad of three amino acids: histidine-57, aspartate-102, and serine-195 (chymotrypsin numbering). nih.govprospecbio.com These residues work in concert as a charge relay system to facilitate the cleavage of peptide bonds in substrate proteins. nih.gov The active site is located at the interface of two β-barrel domains that form the typical chymotrypsin-like fold shared by kallikreins. nih.gov

The specificity of KLK4 for its substrates is determined by the nature of the binding pockets within the active site, particularly the S1 subsite which accommodates the amino acid residue at the P1 position of the substrate. KLK4 exhibits a preference for cleaving peptide substrates after arginine or lysine (B10760008) residues. uq.edu.au A unique feature of KLK4 is an unusual 99-loop that contributes to the formation of a groove-like, acidic S2 subsite, which helps determine its specificity for substrate residues from P1 to P4. nih.gov Additionally, a negatively charged surface patch may serve as an exosite for recognizing the prime-side of the substrate. nih.gov

Structural Characterization of KLK4 Protein and its Domains

Crystal Structures and Homology Modeling

Crystal structures of KLK4 have been solved in both uninhibited (apo) and inhibitor-bound forms. The unliganded structure, resolved at 1.64 Å, provides a baseline for understanding the subtle conformational changes that occur upon ligand binding. nih.gov Structures of KLK4 in complex with inhibitors, such as the sunflower trypsin inhibitor-1 (SFTI-1) and its derivatives, have been determined at atomic resolution (~1 Å). uq.edu.auqut.edu.au These complex structures offer a detailed view of the interactions between the active site and inhibitors, which is invaluable for the rational design of more potent and selective KLK4 inhibitors. uq.edu.auqut.edu.au

PDB ID Description Resolution (Å)
2BDGHuman Kallikrein 4 in complex with a benzamidine (B55565) inhibitor1.90
2BDHHuman Kallikrein 4 in complex with zinc and a benzamidine inhibitor2.10
2BDIHuman Kallikrein 4 in complex with nickel and a benzamidine inhibitor1.80
4K1ECrystal structure of human kallikrein-4 in complex with a peptide inhibitor1.15
4K8YCrystal structure of human kallikrein-4 in complex with a small molecule inhibitor1.05
4KELCrystal structure of the inhibitor-free form of the serine protease kallikrein-41.64
4KGACrystal structure of human kallikrein-41.80

This table is based on available data from the Protein Data Bank (PDB). wikipedia.org

Zinc Binding Sites and their Influence on Activity

KLK4 activity is modulated by zinc ions. nih.gov A specific zinc-binding site, distinct from the catalytic site, has been identified that involves His25 and Glu77. nih.govnih.gov This site links the 70-80 loop with the N-terminal segment. The binding of zinc at this exosite can allosterically inhibit the enzymatic activity of KLK4. nih.govnih.govuq.edu.au

Enzymatic Activity and Substrate Specificity of Klk4

Substrate Preference and Cleavage Motifs of KLK4

The substrate preference of KLK4 has been elucidated through studies using positional scanning synthetic combinatorial libraries (PS-SCL) and synthetic chromogenic peptides. uq.edu.au These studies have defined the optimal amino acid residues at the P1 through P4 positions for KLK4 recognition and cleavage.

KLK4 exhibits a distinct preference for cleaving after arginine (Arg) residues at the P1 position compared to lysine (B10760008) (Lys) residues. nih.govnih.gov This trypsin-like specificity is a hallmark of KLK4's enzymatic activity. uq.edu.au Studies have shown that KLK4 cleaves more efficiently after Arg, indicating a stronger interaction between the guanidinium (B1211019) group of arginine and the S1 binding pocket of the enzyme. nih.gov

While the P1 position is the primary determinant of KLK4 substrate specificity, the amino acids at the P2 and P3 positions also influence substrate recognition and cleavage efficiency. Research has indicated that KLK4 has a modest specificity for amino acids at these positions. nih.gov

Screening of tetrapeptide positional scanning synthetic combinatorial libraries has identified the preferred residues at these positions. uq.edu.aunih.gov

P2 Position: Glutamine (Gln), Leucine (Leu), and Valine (Val) are favored. uq.edu.aunih.gov

P3 Position: Glutamine (Gln), Serine (Ser), and Valine (Val) are the preferred residues. uq.edu.aunih.gov

The following table summarizes the preferred cleavage motifs for KLK4 at the P1, P2, and P3 positions.

PositionPreferred Amino Acids
P1 Arginine (Arg) > Lysine (Lys)
P2 Glutamine (Gln), Leucine (Leu), Valine (Val)
P3 Glutamine (Gln), Serine (Ser), Valine (Val)

Kinetic Parameters of KLK4 Proteolytic Activity

The proteolytic activity of KLK4 can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Kinetic analysis of recombinant human KLK4 with a fluorogenic peptide substrate, Boc-Val-Pro-Arg-AMC, has demonstrated a specific activity of greater than 3000 pmoles/min/µg. thermofisher.com Further studies using a fluorescent quenched peptide substrate spanning the protease-activated receptor-2 (PAR-2) activation site (SKGRSLIGK) have determined specific kinetic constants. uq.edu.au

The table below presents the kinetic parameters of KLK4 for a specific peptide substrate.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ortho-aminobenzoic acid-SKGRSLIGK(N-(2,4-dintrophenyl)ethylenediamine)-Asp-OH1.8 ± 0.30.04 ± 0.00222,222

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value corresponds to a higher affinity. libretexts.org kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. libretexts.org kcat/Km is the specificity constant, which represents the catalytic efficiency of the enzyme. youtube.com

Identification and Characterization of Physiological Substrates of KLK4

KLK4's enzymatic activity extends to a variety of physiological substrates, implicating it in processes such as tissue remodeling and cancer metastasis. nih.gov Its ability to degrade components of the extracellular matrix and modulate the activity of growth factors highlights its biological significance.

KLK4 has been shown to mediate the degradation of several extracellular matrix (ECM) proteins. nih.gov The breakdown of these structural components can facilitate cell migration and invasion, processes that are crucial in both normal tissue development and in the progression of diseases like cancer. nih.gov

Collagen I and Collagen IV: KLK4 is capable of limited degradation of collagen I and collagen IV. nih.gov These collagens are major structural components of the interstitial matrix and basement membranes, respectively. researchgate.net

Fibrinogen: KLK4 demonstrates more efficient degradation of the alpha-chain of fibrinogen. nih.gov

The degradation of ECM proteins by KLK4 suggests a role for this enzyme in tissue remodeling. nih.gov

KLK4 can also process growth factors and their binding proteins, thereby influencing cell signaling pathways that control proliferation, differentiation, and apoptosis. uq.edu.aureddit.com

Insulin-like Growth Factor Binding Proteins (IGF-BPs): Recombinant KLK4 has been shown to degrade members of the IGFBP family. uq.edu.au This degradation can lead to an increase in the bioavailability of insulin-like growth factors (IGFs), which are potent mitogens.

Transforming Growth Factor-β (TGF-β): The expression of the KLK4 gene can be upregulated by TGF-β, particularly in hypoxic conditions, suggesting a role for KLK4 in pathways regulated by this growth factor. libretexts.org TGF-β itself is a multifunctional cytokine that regulates a wide array of cellular processes. reddit.com

The interaction of KLK4 with these signaling molecules underscores its potential as a modulator of the cellular microenvironment.

Other Proteases and Zymogens (e.g., pro-PSA, pro-uPA, MMPs, other pro-KLKs)

Kallikrein-4 (KLK4) exhibits a trypsin-like substrate specificity, primarily cleaving peptide bonds following arginine or lysine residues uq.edu.au. This specificity allows it to interact with and modulate the activity of a variety of other proteases and zymogens, playing a significant role in proteolytic cascades.

Prostate-Specific Antigen (pro-PSA/pro-KLK3): Research has shown that recombinant KLK4 can activate pro-PSA, the inactive zymogen form of prostate-specific antigen (KLK3) nih.gov. This activation is a key step in the liquefaction of the seminal clot. The ability of KLK4 to process pro-PSA suggests its involvement in a larger kallikrein activation cascade within the prostate, which is crucial for normal physiological functions researchgate.net.

Urokinase-type Plasminogen Activator (pro-uPA): KLK4 is capable of activating the zymogen pro-uPA to its active form, uPA researchgate.net. Active uPA is a critical enzyme in various physiological and pathological processes, including tissue remodeling and cancer cell invasion, due to its role in degrading the extracellular matrix (ECM) researchgate.net. The activation of pro-uPA by KLK4 provides a direct link between the kallikrein and plasminogen activation systems researchgate.netnih.gov.

Matrix Metalloproteinases (MMPs): The interaction between KLKs and MMPs is bidirectional. KLK4 has been identified as an activator of pro-MMP-1 monash.edu. Conversely, MMP-20 has been shown to be an efficient activator of pro-KLK4 nih.gov. The catalytic efficiency of MMP-20 for pro-KLK4 activation (kcat/Km) has been determined to be approximately 3.5 × 10³ M⁻¹s⁻¹ nih.gov. This cross-talk highlights a complex regulatory network where these two families of proteases can mutually regulate each other's activity, impacting processes like ECM degradation researchgate.net.

Other pro-Kallikreins (pro-KLKs): KLK4 is part of a complex activation cascade involving other kallikreins researchgate.net. While MMP-20 is a known activator of pro-KLK4, the broader network of KLK-KLK interactions is an area of ongoing research. These cascades are thought to be essential for the coordinated regulation of proteolytic activity in tissues where multiple kallikreins are co-expressed researchgate.net.

SubstrateAction of KLK4OutcomeReference
pro-PSA (pro-KLK3)ActivationGenerates active PSA (KLK3) nih.govresearchgate.net
pro-uPAActivationGenerates active uPA, promoting ECM degradation researchgate.net
pro-MMP-1ActivationGenerates active MMP-1 monash.edu
pro-KLK4Activated by MMP-20Generates active KLK4 nih.gov

Cell Adhesion Molecules and Cell Surface Receptors (e.g., E-cadherin, PARs)

KLK4's enzymatic activity extends to cell surface proteins, thereby influencing cell signaling, adhesion, and migration.

E-cadherin: The expression of KLK4 has been linked to the loss of E-cadherin, a key component of adherens junctions responsible for cell-cell adhesion nih.govwikipedia.org. In prostate cancer cell lines, stable expression of KLK4 led to a significant decrease in E-cadherin mRNA and protein levels nih.govresearchgate.net. This loss of E-cadherin is a hallmark of the epithelial-mesenchymal transition (EMT), a process associated with increased cell motility and cancer progression nih.govnih.gov. The decrease in E-cadherin suggests a transcriptional repression mechanism, possibly initiated by KLK4's proteolytic activity on an upstream signaling molecule nih.gov.

Protease-Activated Receptors (PARs): KLK4 is a signaling protease that can directly cleave and activate members of the PAR family, a group of G protein-coupled receptors physiology.org.

PAR-1: KLK4 activates PAR-1 by cleaving the receptor at its canonical site between arginine-41 and serine-42 (R41-S42), exposing a tethered ligand that initiates signaling nih.govnih.gov. This activation can lead to downstream effects such as calcium mobilization and ERK1/2 phosphorylation, which are implicated in tumorigenesis nih.govnih.gov. Studies have shown that KLK4 has a higher potency for PAR-1 compared to PAR-2, with a half-maximal effective concentration (EC50) of approximately 30 nM for inducing calcium mobilization uq.edu.au.

PAR-2: KLK4 also activates PAR-2, initiating intracellular calcium transients and receptor internalization uq.edu.ausigmaaldrich.com. Although KLK4 displays greater efficacy via PAR-2, its potency is lower compared to PAR-1, with an estimated EC50 value of around 300 nM uq.edu.au. The co-expression of KLK4 and PAR-2 in prostate cancer suggests this signaling axis may be pathologically relevant uq.edu.au.

KLK4 does not appear to signal via PAR-4 uq.edu.au. The ability of KLK4 to activate multiple PARs indicates its role as a versatile signaling molecule that can modulate cellular behavior in various contexts uq.edu.au.

SubstrateAction of KLK4OutcomeReference
E-cadherinAssociated with loss of expressionPromotes an epithelial-mesenchymal transition (EMT)-like effect nih.govwikipedia.orgnih.gov
PAR-1Cleavage and ActivationInitiates intracellular signaling (e.g., Ca2+ flux, ERK1/2 phosphorylation) uq.edu.aunih.govnih.gov
PAR-2Cleavage and ActivationInitiates intracellular signaling (e.g., Ca2+ flux, receptor internalization) uq.edu.ausigmaaldrich.com

Hormones and Hormone-Binding Proteins (e.g., SHBG)

KLK4 interacts with the hormonal milieu, particularly through its action on hormone-binding proteins. The expression of KLK4 itself is known to be regulated by steroid hormones such as androgens, estrogen, and progesterone (B1679170) oup.comoup.comwikigenes.org.

Sex Hormone-Binding Globulin (SHBG): SHBG is a key carrier protein that regulates the bioavailability of androgens in circulation nih.govoup.com. Both the zymogen (pro-KLK4) and the active form of KLK4 can bind to SHBG oup.comuq.edu.au. Active KLK4 proteolytically cleaves SHBG in a manner that is dependent on the presence of androgens nih.govoup.com.

In the absence of androgen: KLK4 cleaves androgen-free SHBG into its two distinct laminin (B1169045) G-like (LG) domains. These domains are subsequently stable and resist further degradation nih.govoup.com.

In the presence of androgen: When SHBG is bound to 5α-dihydrotestosterone (DHT), its proteolysis by KLK4 is altered. The cleavage leaves the steroid-binding LG4 domain intact nih.govoup.com. This resulting fragment retains an identical affinity for androgen as the full-length SHBG, with a dissociation constant (Kd) of 1.92 nM nih.govoup.com. This suggests that KLK4-mediated cleavage of steroid-bound SHBG does not abolish its hormone-carrying function and may play a role in modulating androgen delivery to target tissues nih.gov. Interestingly, the presence of DHT markedly enhances the binding of pro-KLK4 to SHBG uq.edu.au.

This proteolytic regulation of the SHBG/androgen complex by KLK4 represents a mechanism for controlling androgen bioavailability and signaling in hormone-dependent tissues like the prostate nih.govoup.com.

SubstrateAction of KLK4Key FindingsReference
Sex Hormone-Binding Globulin (SHBG)Binding and CleavageCleavage pattern is androgen-dependent. The steroid-bound LG4 domain remains intact and functional after cleavage. nih.govoup.comuq.edu.au

Regulation of Klk4 Activity

Endogenous Inhibitors of KLK4

The activity of KLK4 is modulated by a variety of naturally occurring inhibitors, ranging from large protein complexes to small molecules and ions. These inhibitors play a critical role in preventing unregulated proteolytic activity that could lead to tissue damage and disease progression.

Serpins (serine protease inhibitors) are a large family of proteins that irreversibly inactivate their target proteases through a unique conformational change mechanism nih.gov. While the serpin family is a major regulator of many proteolytic systems, the direct inhibition of KLK4 by specific serpins is a nuanced topic.

alpha2-Macroglobulin (α2M) is a large, non-specific protease inhibitor found in plasma and tissue fluids. It acts as a "trap" for a wide range of proteases, including kallikreins jci.org. Upon cleavage of its "bait" region by a protease like KLK4, α2M undergoes a significant conformational change that entraps the protease, effectively sequestering it and preventing its further activity. While not a classic serpin, α2M is a crucial component of the endogenous inhibitory shield against excessive KLK4 activity.

The roles of alpha1-antitrypsin (α1-AT) and alpha2-antiplasmin (α2-AP) as direct inhibitors of KLK4 are less definitively established. While α1-AT is a potent inhibitor of many serine proteases, some studies have shown that it does not effectively inhibit certain glandular kallikreins nih.gov. Similarly, α2-antiplasmin is the primary physiological inhibitor of plasmin, a key enzyme in fibrinolysis wikipedia.org. While it can inhibit other proteases, its specific and significant interaction with KLK4 in a physiological context remains an area of ongoing investigation.

InhibitorMechanism of ActionEvidence for KLK4 Inhibition
alpha2-MacroglobulinProtease entrapment via conformational changeEstablished inhibitor of various kallikreins.
alpha1-AntitrypsinClassic serpin mechanism (suicide substrate)Evidence for inhibition of some kallikreins is limited or conflicting.
alpha2-AntiplasminPrimary inhibitor of plasminDirect physiological inhibition of KLK4 is not well-documented.

In addition to large protein inhibitors, KLK4 activity is also regulated by smaller molecules.

Metal Ions (Zn2+): Zinc ions (Zn2+) are significant regulators of KLK4 activity. The prostate, a primary site of KLK4 expression, contains high concentrations of zinc, which helps to maintain the enzyme in an inactive state nih.gov. The inhibitory effect of Zn2+ is reversible and is thought to occur through binding to a specific metal-binding site on the KLK4 molecule, distinct from the active site, thereby allosterically modulating its enzymatic activity nih.gov. This zinc-mediated inhibition is a key mechanism for controlling KLK4's function in prostatic fluid nih.gov.

Low-Molecular-Weight Peptides: Several naturally occurring and synthetically designed low-molecular-weight peptides have been shown to inhibit KLK4. For instance, MCoTI-II, a cyclic peptide from the seeds of Momordica cochinchinensis, has been engineered to be a highly potent and selective inhibitor of KLK4 acs.org. By grafting a preferred KLK4 cleavage sequence into the MCoTI-II scaffold, researchers created an inhibitor with a Ki value of 0.1 nM acs.org. Synthetic peptide-based inhibitors are valuable tools for studying the biological functions of KLK4 and hold potential for therapeutic development nih.govresearchgate.net.

InhibitorTypeKey Findings
Zn2+Metal IonActs as an allosteric inhibitor, particularly important in the prostate.
MCoTI-II (engineered)Cyclic PeptideHighly potent and selective inhibitor with a Ki of 0.1 nM. acs.org
Synthetic PeptidesLinear and Cyclic PeptidesDeveloped as specific inhibitors for research and potential therapeutic applications. nih.gov

Activation Cascades Involving KLK4 and Other Proteases

KLK4, like most proteases, is synthesized as an inactive zymogen (pro-KLK4) that requires proteolytic cleavage for activation. This activation is often part of a larger enzymatic cascade, allowing for amplification and precise control of proteolytic activity.

Activation of pro-KLK4: One of the key physiological activators of pro-KLK4 is Matrix Metalloproteinase-20 (MMP-20) , also known as enamelysin nih.gov. In the context of tooth enamel formation, MMP-20, expressed during the secretory stage, can cleave and activate pro-KLK4, which is expressed later during the maturation stage nih.gov. This temporal regulation ensures that KLK4 is active when needed to degrade enamel matrix proteins. Interestingly, activated KLK4 can, in turn, inactivate MMP-20, creating a feedback loop nih.gov.

KLK4-mediated Activation of Other Proteases: Once activated, KLK4 can participate in the activation of other zymogens. A notable example is the activation of pro-urokinase-type plasminogen activator (pro-uPA) wikipedia.orgnih.govnih.gov. uPA is a crucial enzyme in the plasminogen activation system, which is involved in fibrinolysis and extracellular matrix remodeling. By activating pro-uPA to its active form, uPA, KLK4 can contribute to a cascade of proteolytic events that influence tissue remodeling and cell migration nih.govuq.edu.aumonash.edu.

Compartmentalization and Subcellular Localization of KLK4 Activity

The activity of KLK4 is also regulated by its specific location within tissues and cells. Different isoforms of KLK4 exhibit distinct subcellular localizations, suggesting they have different functions.

Studies have identified two major isoforms of KLK4 with different localizations in prostate cancer cells. The full-length, secreted form of KLK4 is found in the cytoplasm and is secreted from the cell, where it can act on extracellular substrates rndsystems.com. In contrast, a truncated isoform that lacks the signal peptide is predominantly localized to the nucleus rndsystems.com.

This differential localization implies that KLK4 may have both extracellular and intracellular roles. The secreted form can participate in the remodeling of the tumor microenvironment, while the nuclear form may be involved in processes such as transcriptional regulation or other nuclear events. This compartmentalization provides another layer of control over KLK4's proteolytic activity, ensuring that it acts on the appropriate substrates in the correct cellular context.

Translational Research Strategies and Preclinical Development Excluding Clinical Trials

Development of KLK4 Inhibitors and Modulators

The development of potent and selective KLK4 inhibitors is a key area of translational research, with several classes of molecules being investigated for their therapeutic potential. These range from naturally occurring proteins to engineered peptides and small molecules, as well as genetic approaches to downregulate its expression.

Natural and Engineered Proteinaceous Inhibitors (e.g., Serpin-based, Modified Peptides)

Naturally occurring protein inhibitors, such as serpins and Kazal-type inhibitors, are known to regulate the activity of kallikreins, although they often lack specificity. nih.gov This has driven the exploration of engineering these and other protein scaffolds to create highly potent and selective inhibitors of KLK4.

One successful approach has been the modification of small, structurally stable cyclic peptides. For instance, MCoTI-II, a 34-amino acid cyclic peptide from the seeds of Momordica cochinchinensis, was identified as a potent inhibitor of KLK4. nih.gov By grafting a preferred KLK4 cleavage sequence (FVQR) into the MCoTI-II scaffold, researchers developed a highly potent inhibitor with a Ki of 0.1 nM and remarkable 100,000-fold selectivity over other related kallikreins. nih.gov Notably, this engineered peptide also demonstrated the ability to penetrate cells, making it a valuable tool for studying the intracellular functions of KLK4. nih.gov

Another well-studied scaffold is the sunflower trypsin inhibitor-1 (SFTI-1), a 14-amino acid cyclic peptide. nih.govbiorxiv.org Similar to the MCoTI-II strategy, substituting the preferred KLK4 cleavage sequence into the SFTI-1 backbone resulted in a potent and selective inhibitor. nih.gov Structural studies of SFTI-based inhibitors in complex with KLK4 have provided detailed insights into the molecular interactions that govern their potency and selectivity, guiding further inhibitor design. biorxiv.org

An engineered variant of alpha-1-anti-chymotrypsin, known as MDPK67b, has been developed to inhibit a range of proteases including KLK2, KLK4, KLK5, and KLK14. nih.gov Preclinical studies in a xenograft model of prostate cancer showed that this inhibitor could reduce tumor growth driven by KLK2 overexpression, with low toxicity in the animal host. nih.gov This represents a significant step towards the clinical evaluation of a KLK inhibitor for cancer therapy. nih.gov

Inhibitor TypeScaffold/OriginTarget(s)Key Features
Engineered PeptideMCoTI-IIKLK4High potency (Ki = 0.1 nM), >100,000-fold selectivity, cell-penetrating.
Engineered PeptideSFTI-1KLK4Potent and selective inhibition.
Engineered SerpinAlpha-1-anti-chymotrypsinKLK2, KLK4, KLK5, KLK14Reduced tumor growth in preclinical cancer models.

Small Molecule Inhibitors

In addition to protein-based inhibitors, there is a growing interest in the development of small molecule inhibitors targeting KLK4. These compounds offer potential advantages in terms of oral bioavailability and manufacturing scalability. Research in this area has led to the identification of compounds that can inhibit KLK4 activity with high potency. For example, a series of compounds has been reported to inhibit human KLK4 with an IC50 value of less than 0.1 µM, while demonstrating selectivity over other related kallikreins and serine proteases. bioworld.com The development of such selective small molecule inhibitors is crucial for their potential therapeutic application in diseases where KLK4 is implicated, such as certain cancers and inflammatory conditions. bioworld.com

Targeting KLK4 Expression (e.g., RNA interference, gene editing)

More advanced gene-editing technologies, such as CRISPR-Cas9, offer the potential for permanent and precise modification of the KLK4 gene. While still in the preclinical stages for many applications, gene editing could, in theory, be used to correct mutations that lead to aberrant KLK4 expression or to introduce changes that inactivate the gene in diseased tissues. mdpi.com

KLK4 as a Mechanistic Target for Disease Intervention (preclinical data)

Preclinical studies have implicated KLK4 in a variety of pathological processes, most notably in cancer progression. In prostate cancer, KLK4 is often overexpressed and has been shown to promote cell proliferation. nih.gov However, the role of KLK4 appears to be complex and context-dependent. While some in vitro studies suggest a pro-tumorigenic role, recent in vivo evidence presents a more nuanced picture. mdpi.com

A study using in vivo models of prostate cancer demonstrated that KLK4 expression can strongly inhibit the growth of primary prostate tumors and the formation of bone metastases. mdpi.com This anti-tumorigenic effect in a more physiologically relevant setting underscores the importance of in vivo validation of in vitro findings and suggests that targeting KLK4 might not be a straightforward strategy for advanced disease. mdpi.com

In the context of bone metastasis, KLK4's ability to degrade components of the mineralized bone matrix suggests it could play a role in the establishment and progression of skeletal lesions. nih.gov This is supported by its physiological function in the degradation of enamel proteins during tooth development. nih.gov

Kallikrein-Related Peptidases as Potential Research Biomarkers (non-clinical aspects)

The family of kallikrein-related peptidases, including KLK4, holds significant promise as research biomarkers for various diseases. nih.gov Their expression levels are often altered in pathological conditions, which can be detected in tissues and biological fluids. nih.govnih.gov

In a research setting, monitoring the expression of KLKs can provide valuable insights into disease mechanisms and progression. For instance, higher levels of KLK4 mRNA in prostate biopsy samples have been correlated with higher Gleason scores and more advanced tumor stages. doi.org This association makes KLK4 a potential biomarker for assessing the aggressiveness of prostate cancer in a non-clinical research context. doi.org

Future Directions and Open Questions in Klk4 Research

Elucidating Novel Substrates and Interaction Partners of KLK4

A complete understanding of KLK4's function is contingent on the comprehensive identification of its substrates and binding partners. While several macromolecular substrates have been identified, the full extent of its proteolytic repertoire is still under investigation.

Current Knowledge and Gaps: Initial studies identified substrates such as pro-prostate-specific antigen (pro-KLK3), pro-urokinase-type plasminogen activator (pro-uPA), and fibrinogen. uq.edu.au Subsequent research using positional-scanning synthetic combinatorial libraries helped define its preferred cleavage sites, leading to the prediction of further substrates like parathyroid hormone-related peptide (PTHrP) and insulin-like growth factor-binding proteins (IGFBPs). nih.gov More recent, unbiased proteomic approaches have expanded this list significantly. For instance, the PROTOMAP (protein topography and migration analysis platform) identified 36 putative novel substrates in the secretome of prostate cancer cells, including matrix metalloproteinase-1 (MMP-1) and thrombospondin-1 (TSP-1). acs.orgnih.gov

In terms of non-substrate interaction partners, the yeast two-hybrid system identified promyelocytic leukemia zinc finger (PLZF) protein as a key partner, which KLK4 destabilizes to promote cancer cell survival pathways. nih.gov However, the full KLK4 "interactome" remains largely unmapped.

Future Research Focus:

Systematic Screening: Employing advanced proteomics-based techniques, such as degradomics and interactome mapping, in diverse biological contexts (e.g., different cancer types, skin, nervous system) is crucial to uncover the full spectrum of KLK4 substrates and binding partners.

Validation of Putative Substrates: The functional consequences of the cleavage of newly identified putative substrates, such as MMP-1 and TSP-1, need to be validated through in vitro and in vivo models. nih.gov

Exosite Interactions: Investigating the role of exosites (regions on the enzyme outside the active site) in substrate recognition and binding will be critical for understanding KLK4's specificity and for the development of targeted inhibitors.

Table 1: Known and Putative Substrates and Interaction Partners of KLK4
MoleculeTypeBiological Context/FunctionReference
pro-Prostate-Specific Antigen (pro-KLK3)Substrate (Activation)Prostate Cancer; Zymogen activation uq.edu.aunih.gov
pro-Urokinase-type Plasminogen Activator (pro-uPA)Substrate (Activation)Cancer Metastasis; Zymogen activation uq.edu.auresearchgate.net
Urokinase-type Plasminogen Activator Receptor (uPAR)Substrate (Cleavage)Cancer Invasion and Migration uq.edu.auresearchgate.net
FibrinogenSubstrate (Degradation)Hemostasis uq.edu.au
Insulin-like Growth Factor Binding Proteins (IGFBPs)Substrate (Degradation)Cancer Growth and Proliferation nih.gov
Matrix Metalloproteinase-1 (MMP-1)Putative Substrate (Activation)Cancer Progression; ECM Remodeling acs.orgnih.gov
Thrombospondin-1 (TSP-1)Putative Substrate (Cleavage)Angiogenesis; Cell Adhesion acs.orgnih.gov
Promyelocytic Leukemia Zinc Finger (PLZF)Interaction PartnerProstate Cancer; Androgen and mTOR signaling nih.gov
Protease-Activated Receptor 1 (PAR-1)Substrate (Activation)Cell Signaling; Cancer Progression uq.edu.aunih.gov
Protease-Activated Receptor 2 (PAR-2)Substrate (Activation)Cell Signaling; Inflammation uq.edu.au
Enamel Matrix ProteinsSubstrate (Degradation)Tooth Enamel Maturation nih.govuniprot.org

Deeper Understanding of KLK4's Role in Specific Signaling Pathways

KLK4 is not merely a degradative enzyme but also a critical signaling molecule that can initiate intracellular cascades. A deeper understanding of its role in these pathways is essential for identifying therapeutic targets.

Current Knowledge and Gaps: Research has firmly linked KLK4 to several key cancer-related signaling pathways. It plays a central role in integrating the androgen receptor (AR) and the PI3K/AKT/mTOR signaling pathways in prostate cancer. nih.gov By degrading the tumor suppressor PLZF, KLK4 maintains the activity of both of these critical pro-survival pathways. nih.gov Furthermore, KLK4 can directly initiate signaling by cleaving and activating Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. uq.edu.au This activation can lead to downstream effects, including the phosphorylation of ERK1/2, promoting cell proliferation. uq.edu.aunih.gov In chromophobe renal cell carcinoma, KLK4 silencing was shown to inhibit the ERK/AKT signaling pathway. karger.com

Future Research Focus:

Pathway Crosstalk: How does KLK4-mediated PAR activation intersect with the AR and PI3K/AKT/mTOR pathways? Understanding this crosstalk is vital for predicting the outcomes of KLK4 activity.

Context-Dependent Signaling: Does KLK4 activate different signaling cascades depending on the cell type, the availability of specific PARs, or the tumor microenvironment? For example, its role in TGF-β signaling has been suggested but remains unclear. mdpi.com

Downstream Effectors: Identifying the specific downstream genes and proteins regulated by KLK4-initiated signaling will provide a more detailed mechanistic picture and may reveal novel biomarkers or therapeutic targets.

Investigation of KLK4 in Understudied Biological Systems

While KLK4 research has been heavily focused on prostate cancer and enamel biology, its expression in other tissues suggests broader physiological and pathological roles that remain largely unexplored. nih.govnih.gov

Current Knowledge and Gaps: KLK4 is expressed in various tissues, and its dysregulation has been implicated in several malignancies beyond the prostate, including ovarian, breast, endometrial, and oral squamous cell carcinoma. nih.govkarger.com Additionally, several KLKs, including KLK4, are expressed in the skin and are involved in processes like desquamation. nih.govnih.gov The role of the broader KLK family in the central nervous system is also an emerging field of interest, with potential involvement in neuroinflammation and neurodegeneration, though the specific role of KLK4 here is unknown. frontiersin.org In animal models, altered levels of kallikreins have been noted in the saliva of mice with muscular dystrophy, pointing to another potential area of investigation. nih.gov

Future Research Focus:

KLK4 in Cutaneous Biology: What are the specific substrates and functions of KLK4 in skin homeostasis and diseases like atopic dermatitis or psoriasis, where other KLKs are known to be involved? nih.gov

KLK4 in the Nervous System: Does KLK4 have a role in the central or peripheral nervous system? Investigating its expression, substrates, and function in neurological health and disease could open new research avenues.

Function in Other Cancers: Moving beyond expression studies, future work should focus on the mechanistic role of KLK4 in less-studied cancers. Does it cleave the same substrates and activate the same signaling pathways as it does in prostate cancer?

Role in Bone Metastasis: KLK4 is expressed by both tumor cells and osteoblasts in bone metastases, suggesting a role in the tumor-bone microenvironment that requires further exploration. nih.gov

Advanced Methodological Approaches for KLK4 Activity Profiling in Complex Biological Matrices

Distinguishing the activity of KLK4 from that of other highly homologous KLK family members in complex biological samples is a major technical challenge. Developing advanced and specific tools is paramount for accurately assessing its function.

Current Knowledge and Gaps: Measuring mRNA or total protein levels does not necessarily reflect the enzymatic activity, which is tightly controlled by zymogen activation and endogenous inhibitors. researchgate.netnih.gov Activity-based probes (ABPs) are powerful tools that covalently bind to the active site of proteases, allowing for their specific detection and quantification. stanford.edunih.gov These probes can be equipped with reporter tags (e.g., biotin, fluorophores) for various readout methods, including gel electrophoresis, microscopy, and ELISA-based assays. stanford.edufrontiersin.org While ABPs have been developed for profiling the "KLK activome" in prostate cancer, designing probes with high specificity for KLK4 remains a challenge due to the conserved active sites across the KLK family. nih.govacs.orgnih.gov

Future Research Focus:

Development of KLK4-Specific ABPs: A key priority is the design and synthesis of novel ABPs that can selectively target active KLK4 over other serine proteases, particularly other KLKs. This could be achieved by exploiting unique features of KLK4's substrate-binding pockets outside the primary specificity site. monash.edu

Application in Clinical Samples: Once validated, these specific probes could be used to profile KLK4 activity directly in patient tissues and biofluids (e.g., plasma, cerebrospinal fluid, ascites fluid), potentially yielding more robust diagnostic and prognostic biomarkers than total protein measurements. stanford.edu

In Vivo Imaging: The development of quenched-fluorescent ABPs or probes suitable for PET imaging could enable the real-time, non-invasive visualization of KLK4 activity in preclinical models and eventually in patients, providing invaluable insights into its dynamic role in disease progression. frontiersin.org

Table 2: Methodological Approaches for KLK4 Activity Profiling
MethodologyPrincipleApplicationChallenges & Future DirectionsReference
Activity-Based Probes (ABPs)Covalent labeling of the active enzyme with a tagged probe (e.g., biotin, fluorophore).Detection and quantification of active KLK4 in cell lysates, conditioned media, and tissue homogenates.Achieving high specificity for KLK4 over other KLKs. Development of probes for in vivo imaging. nih.govacs.orgpnas.org
Substrate-Based ProbesCleavage of a synthetic peptide linked to a reporter (e.g., fluorophore, chromophore) generates a signal.Enzyme kinetic assays in purified systems or simple mixtures.Lack of specificity in complex matrices; signal can be generated by multiple proteases. stanford.edu
Activity-Based Ratiometric ELISA (ABRA-ELISA)Combines ABP labeling with an ELISA to measure the ratio of active to total enzyme.Quantification of the percentage of active KLK in biological fluids.Requires specific antibodies and validated ABPs; needs to be adapted and validated for KLK4. stanford.edu
Mass Spectrometry-based ProteomicsIdentification of cleavage products (degradomics) or labeled active sites after ABP treatment.Unbiased identification of substrates and profiling of active proteases in complex proteomes.Data complexity; requires sophisticated bioinformatics for analysis and interpretation. acs.orgnih.gov

Integrative 'Omics' Approaches to Map KLK4's Proteolytic Network

To fully appreciate the impact of KLK4 on cellular and tissue function, it is necessary to move beyond single-gene or single-pathway analyses and adopt a systems-level perspective.

Current Knowledge and Gaps: The concept of the "KLK activome" describes the complex, interconnected network of KLKs that regulate each other through activation and degradation cascades. acs.org Current research has largely relied on transcriptomics to correlate KLK4 expression with clinical outcomes or proteomics (degradomics) to identify substrates in a specific context. acs.orgnih.gov While informative, these approaches provide only a partial view of the dynamic regulatory network in which KLK4 operates.

Future Research Focus:

Multi-Omics Integration: A powerful future approach will be the simultaneous application of transcriptomics, proteomics, phosphoproteomics, and secretomics in KLK4-perturbed systems (e.g., using siRNA or CRISPR-Cas9). This will allow for the construction of comprehensive, time-resolved network models of KLK4's influence, similar to approaches used to study other complex biological processes like fibrosis. embopress.org

Mapping the KLK Activome: Using specific ABPs in combination with mass spectrometry will enable the precise mapping of how KLK4 activity influences the activity of other KLKs and proteases in its environment. acs.orgbiorxiv.org

Clinical Data Integration: Integrating multi-omics data from preclinical models with clinical datasets from large patient cohorts will be essential to validate findings and understand how the KLK4 proteolytic network contributes to human disease phenotypes and patient outcomes.

By pursuing these future directions, the research community can address the critical open questions surrounding KLK4, moving closer to a complete understanding of its role in health and disease and potentially unlocking new therapeutic avenues.

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for detecting Kallikrein-4 (155-169) in biological samples?

  • Methodology : Use immunoassays (e.g., Western blot, ELISA) with antibodies specific to the Kallikrein-4 (155-169) epitope. Validate assays using positive controls (e.g., recombinant peptide) and ensure cross-reactivity tests are performed to exclude nonspecific binding . For tissue localization, immunohistochemistry (IHC) with optimized antibody dilution (1:50–1:300) is recommended, paired with blocking steps to reduce background noise .
  • Critical Considerations : Include statistical validation of sensitivity (e.g., limit of detection) and reproducibility across replicates. Report batch-to-batch variability in antibody performance .

Q. How can researchers reconcile conflicting functional data on Kallikrein-4 (155-169) across different studies?

  • Approach : Conduct a systematic literature review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables influencing results (e.g., sample preparation, assay conditions) . Use meta-analysis tools to quantify heterogeneity and identify moderators (e.g., pH, protease inhibitors) .
  • Data Integration : Compare datasets using standardized normalization methods (e.g., z-score transformation) and highlight contextual factors (e.g., tissue-specific post-translational modifications) that may explain discrepancies .

Advanced Research Questions

Q. What strategies optimize the design of in vitro studies to investigate Kallikrein-4 (155-169)'s protease activity?

  • Experimental Design :

  • Substrate Selection : Use fluorogenic or chromogenic substrates with high specificity (e.g., FRET-based peptides) to quantify enzymatic activity. Validate kinetic parameters (Km, Vmax) under physiological pH and temperature .
  • Inhibition Controls : Include serine protease inhibitors (e.g., aprotinin) to confirm Kallikrein-4-specific activity and rule out co-purified proteases .
    • Statistical Rigor : Power analysis should determine sample size, and results must include confidence intervals for enzymatic rates .

Q. How can structural insights into Kallikrein-4 (155-169) inform the development of targeted inhibitors?

  • Methodology :

  • Computational Modeling : Perform molecular docking studies using the peptide’s resolved structure (PDB ID: reference needed) to predict binding pockets. Validate with mutagenesis (e.g., alanine scanning) to identify critical residues .
  • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure inhibitor binding affinity. Cross-validate with enzymatic assays to correlate structural changes with functional outcomes .
    • Challenges : Address false positives from off-target interactions by integrating orthogonal assays (e.g., cellular thermal shift assays) .

Q. What are the best practices for validating Kallikrein-4 (155-169)'s role in disease pathways using animal models?

  • Model Selection : Use transgenic mice with tissue-specific overexpression or knockout of KLK4. Ensure genetic background consistency to minimize confounding variables .
  • Endpoint Analysis : Combine histopathology (e.g., tissue remodeling) with proteomic profiling to map Kallikrein-4 (155-169)-dependent pathways. Use longitudinal studies to assess temporal effects .
  • Ethical Compliance : Follow ARRIVE guidelines for reporting animal studies and include sham-operated controls to distinguish procedure-related artifacts .

Methodological Resources

  • Antibody Validation : Refer to guidelines from the International Working Group on Antibody Validation (IWGAV) for standardized protocols .
  • Data Reproducibility : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing and metadata annotation .
  • Literature Synthesis : Leverage tools like Covidence for systematic review management and PRISMA flow diagrams to document study selection processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.